N-(p-Tolyl)benzimidamide
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Overview
Description
N’-(4-methylphenyl)benzenecarboximidamide is an organic compound with the molecular formula C14H14N2 It is known for its unique chemical structure, which consists of a benzenecarboximidamide group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-methylphenyl)benzenecarboximidamide can be synthesized through several methods. One common synthetic route involves the reaction of benzenecarboximidamide with 4-methylphenylamine under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N’-(4-methylphenyl)benzenecarboximidamide often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Industrial production may also involve purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N’-(4-methylphenyl)benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)benzenecarboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)benzenecarboximidamide
- 4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
- N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide
Uniqueness
N’-(4-methylphenyl)benzenecarboximidamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
19244-07-6 |
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Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N'-(4-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16) |
InChI Key |
HHFCSRZWYLEWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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